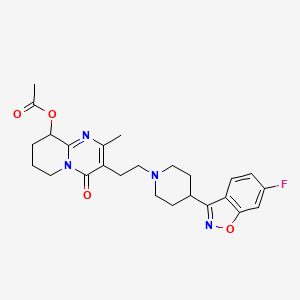
9-O-AcetylPaliperidone
Descripción general
Descripción
9-O-AcetylPaliperidone is a derivative of Paliperidone, an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorder . This compound is chemically related to Risperidone, another well-known antipsychotic. The acetylation at the 9-O position modifies its pharmacokinetic properties, potentially influencing its therapeutic efficacy and side effect profile.
Mecanismo De Acción
Target of Action
9-O-AcetylPaliperidone, a derivative of Paliperidone, primarily targets dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior. Paliperidone also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug .
Mode of Action
The exact mechanism of action of this compound is unknown but it is likely to act via a similar pathway to its parent compound, Paliperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that the compound binds to these receptors and blocks their activity, thereby altering the neurotransmission of dopamine and serotonin in the brain.
Biochemical Pathways
. By blocking D2 and 5HT2A receptors, this compound disrupts the normal function of these pathways, potentially leading to the alleviation of symptoms associated with conditions like schizophrenia.
Pharmacokinetics
The apparent terminal elimination half-life of Paliperidone is between 0.8 to 3.2 hours . Sulphation is the main metabolic pathway for Paliperidone, and both Paliperidone and the main sulphated metabolite are likely excreted by the biliary route .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of Paliperidone. By blocking D2 and 5HT2A receptors, this compound may help to normalize the balance of neurotransmitters in the brain, thereby reducing symptoms of schizophrenia and other related psychiatric disorders .
Análisis Bioquímico
Biochemical Properties
9-O-AcetylPaliperidone is synthesized from Paliperidone, a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist . This suggests that this compound may interact with these receptors and other related biomolecules. The nature of these interactions is likely to be similar to those of Paliperidone, involving binding to the receptors and influencing their activity.
Cellular Effects
The cellular effects of this compound are not fully understood. Given its structural similarity to Paliperidone, it may influence cell function by modulating the activity of serotonin and dopamine receptors . This could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of this compound is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, such as serotonin and dopamine receptors . This could lead to changes in gene expression and potentially influence enzyme activity.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given that it is synthesized from Paliperidone , it is likely to be involved in similar metabolic pathways. This could include interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-AcetylPaliperidone typically involves the acetylation of Paliperidone. This process can be achieved through the reaction of Paliperidone with acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under mild conditions to ensure the selective acetylation at the 9-O position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 9-O-AcetylPaliperidone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
9-O-AcetylPaliperidone has several applications in scientific research:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: Explored for its therapeutic potential in treating psychiatric disorders, with studies focusing on its efficacy and side effect profile compared to Paliperidone.
Industry: Utilized in the development of new antipsychotic formulations with improved pharmacokinetic properties.
Comparación Con Compuestos Similares
Paliperidone: The parent compound, known for its efficacy in treating schizophrenia.
Risperidone: Another antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Olanzapine: An atypical antipsychotic with a broader receptor profile.
Uniqueness: 9-O-AcetylPaliperidone is unique due to its acetylation at the 9-O position, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to differences in therapeutic efficacy and side effect profile compared to its parent compound, Paliperidone .
Propiedades
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O4/c1-15-19(25(32)30-10-3-4-21(24(30)27-15)33-16(2)31)9-13-29-11-7-17(8-12-29)23-20-6-5-18(26)14-22(20)34-28-23/h5-6,14,17,21H,3-4,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBVHRGNIXZZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)OC(=O)C)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101759 | |
| Record name | 9-(Acetyloxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501101759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130049-87-5 | |
| Record name | 9-(Acetyloxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130049-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Acetyloxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501101759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


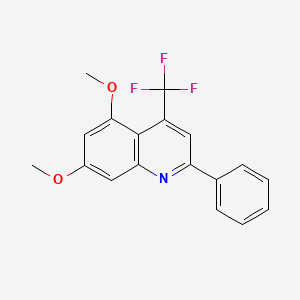
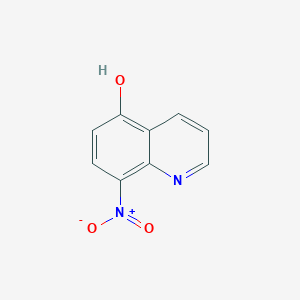
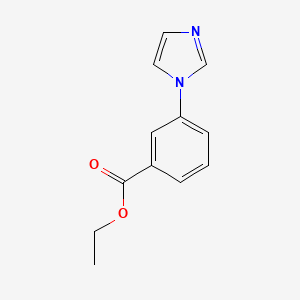
![(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3230271.png)
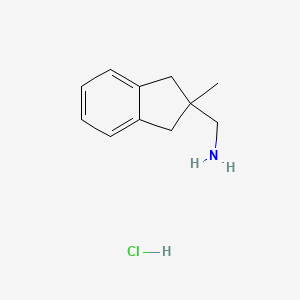
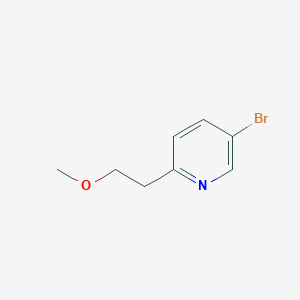
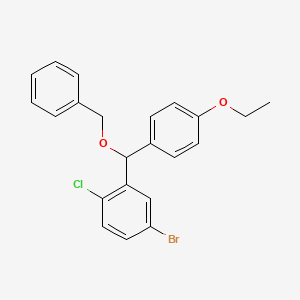
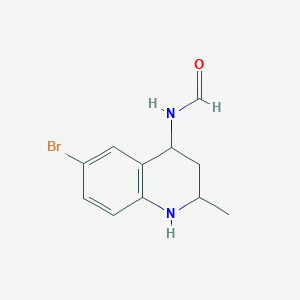
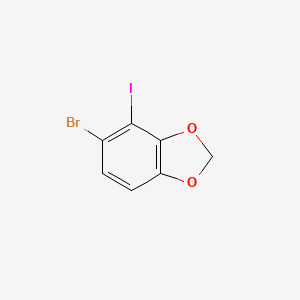
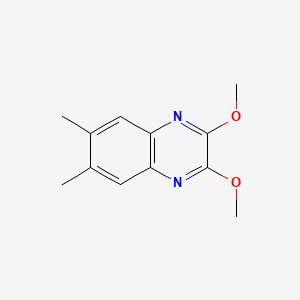
![(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)
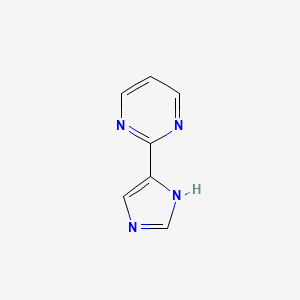
![1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3230342.png)
![[(2,6-Dichloropyridin-3-yl)methyl]dimethylamine](/img/structure/B3230351.png)
